5-bromo-1H-indole-3-carbohydrazide
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Overview
Description
5-Bromo-1H-indole-3-carbohydrazide is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it a valuable scaffold for developing new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromoindole-3-carboxaldehyde with hydrazine hydrate under controlled conditions to yield the desired carbohydrazide .
Industrial Production Methods: Industrial production methods for 5-bromo-1H-indole-3-carbohydrazide often involve large-scale bromination and subsequent hydrazide formation. These processes are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-indole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the indole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
5-Bromo-1H-indole-3-carbohydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. For example, it has been shown to interact with protein kinases and DNA, affecting cellular processes .
Comparison with Similar Compounds
5-Bromoindole-3-carboxaldehyde: A precursor in the synthesis of 5-bromo-1H-indole-3-carbohydrazide.
5-Fluoro-1H-indole-3-carbohydrazide: Similar in structure but with a fluorine atom instead of bromine, exhibiting different reactivity and biological activity.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Properties
CAS No. |
1354714-56-9 |
---|---|
Molecular Formula |
C9H8BrN3O |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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